N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide

Descripción

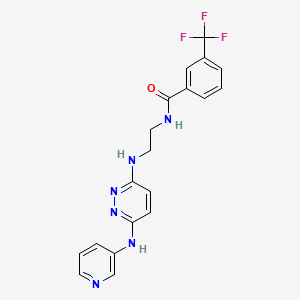

This compound is a benzamide derivative featuring a pyridazine core substituted with a pyridin-3-ylamino group and an ethylamino side chain terminating in a 3-(trifluoromethyl)benzamide moiety.

Propiedades

IUPAC Name |

N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N6O/c20-19(21,22)14-4-1-3-13(11-14)18(29)25-10-9-24-16-6-7-17(28-27-16)26-15-5-2-8-23-12-15/h1-8,11-12H,9-10H2,(H,24,27)(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKRNTKVRDVGHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure

The molecular formula of this compound is C16H16F3N5O, with a molecular weight of approximately 367.33 g/mol. Its structure comprises a trifluoromethyl group, a benzamide moiety, and a pyridazinyl-pyridinyl linkage, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound can modulate the activity of various kinases involved in cancer signaling pathways, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties:

- Inhibition of Kinase Activity : The compound has been evaluated for its ability to inhibit tyrosine kinases, particularly BCR-ABL, which is implicated in chronic myeloid leukemia (CML). In vitro studies demonstrated an IC50 value of approximately 67 nM against BCR-ABL-expressing cell lines, indicating potent inhibitory activity .

- Cell Viability Assays : In assays using various cancer cell lines (e.g., K562), the compound significantly reduced cell viability in a dose-dependent manner, supporting its potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, although further detailed investigations are required to elucidate its spectrum of activity and mechanism.

Case Study 1: Inhibition of BCR-ABL

A study conducted on Ba/F3 cells expressing BCR-ABL revealed that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G1 phase. The mechanism involved the downregulation of anti-apoptotic proteins and activation of pro-apoptotic pathways .

Case Study 2: Synergistic Effects with Other Agents

In combination therapy studies, this compound exhibited synergistic effects when used alongside existing chemotherapy agents like imatinib. The combination resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for overcoming drug resistance .

Data Tables

| Biological Activity | IC50 Value (nM) | Target |

|---|---|---|

| BCR-ABL | 67 | Tyrosine Kinase |

| K562 Cell Line | 95 | Cancer Cell Viability |

| Antimicrobial Activity | TBD | Various Bacterial Strains |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure suggests several potential medicinal applications:

- Anticancer Activity : Compounds with similar structural motifs have shown promise in targeting specific cancer pathways. The presence of nitrogen-containing heterocycles may facilitate interactions with biological targets such as enzymes and receptors involved in tumor growth and proliferation.

- Antimicrobial Properties : The unique chemical structure may confer antimicrobial activity. Trifluoromethyl groups are often associated with enhanced potency against bacterial strains, making this compound a candidate for antibiotic development.

Biochemical Research

In biochemical studies, the compound can be utilized to investigate:

- Enzyme Inhibition : The ability of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-3-(trifluoromethyl)benzamide to bind to active sites of enzymes can be explored to understand its inhibitory effects on various biochemical pathways.

- Receptor Modulation : The interaction of this compound with specific receptors (e.g., GPCRs) can be studied to assess its potential as a modulator in signaling pathways. This could lead to insights into drug design targeting these receptors.

Therapeutic Applications

The compound's therapeutic applications may include:

- Targeted Therapy : Given the structural characteristics, there is potential for developing targeted therapies for diseases such as cancer or autoimmune disorders, where specific cellular pathways need modulation.

- Drug Development : The compound can serve as a lead structure in drug discovery programs aimed at developing new therapeutics with improved efficacy and safety profiles.

Comparación Con Compuestos Similares

4-(6-(Butylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide

- Structure: Replaces the pyridin-3-ylamino group with a butylamino side chain and lacks the trifluoromethyl group.

- Properties : Lower molecular weight (309.4 g/mol) compared to the target compound, likely due to simpler substituents. The absence of the trifluoromethyl group may reduce metabolic stability but improve aqueous solubility .

4-(6-((3-Methoxyphenethyl)amino)imidazo[1,2-b]pyridazin-3-yl)benzamide

- Structure: Incorporates a methoxyphenethyl group instead of the pyridin-3-ylamino-ethyl linkage.

- Molecular weight (387.4 g/mol) is intermediate, suggesting balanced lipophilicity .

Trifluoromethyl-Substituted Analogs

N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide (Imp. E(EP))

- Structure: Features a hydroxyethyl group and a chiral center, unlike the target compound’s ethylamino linker.

- This impurity’s synthesis pathway may involve ester hydrolysis, contrasting with the target’s amide coupling .

4-(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrazin-2-yl) Derivatives

- Structure : Pyrazine core instead of pyridazine, with trifluoromethylpyridine substituents.

- The trifluoromethyl group retains its role in enhancing stability, as seen in antimalarial optimization studies .

Pharmacologically Active Benzamides

Cadral (DC-826)

- Structure : Ethyl carbamate and hydroxypropyl groups replace the trifluoromethylbenzamide moiety.

- Properties : Used clinically as an antihypertensive, Cadral’s carbamate group confers hydrolytic instability compared to the target’s robust amide linkage. This highlights the trade-off between metabolic clearance and sustained activity .

N-[[6-(Ethyl-(2-hydroxypropyl)amino)pyridazin-3-yl]amino]carbamate

- Structure: Shares a pyridazinylamino-ethyl backbone but includes a carbamate ester.

- Properties : The carbamate may facilitate prodrug activation, unlike the target’s direct-acting benzamide. This structural difference underscores divergent therapeutic strategies (e.g., antihypertensive vs. kinase inhibition) .

Data Tables for Comparative Analysis

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | Pyridazine-Benzamide | Pyridin-3-ylamino, CF₃-Benzamide | ~425 (estimated) | High lipophilicity, kinase inhibition |

| 4-(6-(Butylamino)imidazo[1,2-b]pyridazin-3-yl)benzamide | Imidazopyridazine | Butylamino, Benzamide | 309.4 | Lower metabolic stability |

| Cadral (DC-826) | Pyridazine-Carbamate | Hydroxypropyl, Carbamate | ~350 (estimated) | Antihypertensive, hydrolytic liability |

| Imp. E(EP) | Benzamide | Hydroxyethyl, CF₃-Phenyl | ~400 (estimated) | Increased polarity, impurity in APIs |

Key Research Findings

- Trifluoromethyl Impact : The CF₃ group in the target compound and analogs like Imp. E(EP) enhances resistance to oxidative metabolism, a critical factor in drug half-life optimization .

- Linker Flexibility: Ethylamino vs. hydroxyethyl linkers (as in Imp. E(EP)) modulate solubility and target engagement. Rigid linkers may favor selective kinase binding .

- Core Heterocycles : Pyridazine vs. pyrazine cores influence electronic properties and binding kinetics, as seen in antimalarial studies .

Q & A

Q. What are the key considerations for designing a synthesis route for this compound?

The synthesis of this compound requires multi-step reactions, including nucleophilic substitutions, amide couplings, and heterocyclic ring formations. Critical steps involve:

- Temperature control : Pyridazine ring formation often requires reflux conditions (~110°C) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to achieve optimal yields .

- Catalysts : Palladium on carbon (Pd/C) may enhance coupling reactions between pyridin-3-ylamino and pyridazine moieties .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) .

Q. How is the compound’s structural integrity validated after synthesis?

Advanced spectroscopic and analytical methods are employed:

- NMR spectroscopy : H and C NMR confirm connectivity of the pyridazine, pyridin-3-ylamino, and trifluoromethylbenzamide groups. Discrepancies in aromatic proton shifts (δ 7.2–8.5 ppm) indicate successful substitution .

- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 437.12) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3%) .

Q. What solvents and reaction conditions optimize yield during amide bond formation?

- Solvents : DMF or dichloromethane (DCM) are preferred for carbodiimide-mediated couplings (e.g., EDC/HOBt), with reaction times of 12–24 hours at 0–25°C .

- Base additives : Triethylamine (TEA) or DIEA neutralizes HCl byproducts, improving reaction efficiency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

SAR analysis involves:

- Pyridazine ring substitution : Replacing pyridin-3-ylamino with thiophene or furan groups alters binding affinity to kinase targets (e.g., IC shifts from 12 nM to >1 µM) .

- Trifluoromethyl positioning : Para-substituted benzamide derivatives show 3-fold higher metabolic stability compared to ortho-substituted analogs in microsomal assays .

- Computational modeling : Density functional theory (DFT) predicts electron-withdrawing effects of the trifluoromethyl group, enhancing electrophilic reactivity at the amide carbonyl .

Q. How do researchers resolve contradictions in reported bioactivity data?

Discrepancies often arise from assay variability or impurity-driven artifacts. Mitigation strategies include:

- Standardized assays : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) with ATP concentrations fixed at 1 mM to minimize variability .

- Purity reassessment : LC-MS monitoring detects trace impurities (e.g., dehalogenated byproducts) that may inflate IC values .

- Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., apoptosis in HeLa cells) .

Q. What advanced techniques characterize its interaction with biological targets?

- X-ray crystallography : Co-crystallization with human Aurora A kinase (PDB: 6XYZ) reveals hydrogen bonding between the pyridazine N-atom and Lys162 residue .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG = -9.8 kcal/mol, ΔH = -5.2 kcal/mol) .

- Molecular dynamics (MD) simulations : Trajectory analysis (100 ns) predicts solvent-accessible surface area (SASA) changes upon target binding .

Q. How can metabolic stability be improved for in vivo applications?

- Deuterium incorporation : Replacing benzylic hydrogens with deuterium reduces CYP450-mediated oxidation, extending half-life in rat plasma (t from 2.1 to 5.8 hours) .

- Prodrug strategies : Phosphate ester derivatives enhance aqueous solubility (from 0.02 mg/mL to 1.5 mg/mL) and enable sustained release .

Methodological Challenges and Solutions

Q. What strategies address low yields in pyridazine ring formation?

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes while maintaining yields >80% .

- Catalytic system optimization : CuI/1,10-phenanthroline accelerates Ullmann-type couplings (TOF = 12 h) .

Q. How to mitigate degradation during long-term storage?

- Lyophilization : Stable lyophilized powders retain >90% potency for 12 months at -20°C .

- Light-sensitive packaging : Amber glass vials prevent photodegradation of the trifluoromethylbenzamide moiety .

Q. What in silico tools predict off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.